2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H7N3OS2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized to act against Mycobacteria as a part of a program to develop new antitubercular agents .
Mode of Action
this compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis
Biochemical Pathways
It is known that the compound exhibits significant antimycobacterial activity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . Some of the compounds have been found to exhibit very good antimycobacterial activity .
Biochemical Analysis
Biochemical Properties
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antimycobacterial activity by interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Specifically, it inhibits cytochrome bd oxidase, an enzyme crucial for the bacterial respiratory chain . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. Additionally, this compound has been found to interact with other biomolecules, such as ATP, further affecting the bacterial energy production .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, this compound has been shown to inhibit cell growth and proliferation by disrupting the bacterial respiratory chain . This disruption leads to a decrease in ATP production, which is essential for cellular metabolism and energy. Furthermore, this compound has been found to induce changes in gene expression related to energy metabolism and stress response in the bacteria . These changes ultimately result in the death of the bacterial cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the bacterial respiratory chain . Additionally, this compound has been shown to interact with ATP, further inhibiting energy production in the bacteria . These interactions lead to a cascade of molecular events that ultimately result in the death of the bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on bacterial growth and metabolism . Prolonged exposure to this compound can lead to the development of resistance in some bacterial strains . Additionally, long-term studies have indicated that this compound can cause persistent changes in gene expression related to energy metabolism and stress response in the bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with host enzymes and proteins, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy metabolism in bacteria. This compound inhibits cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain, leading to a decrease in ATP production . Additionally, this compound has been shown to interact with other enzymes and cofactors involved in energy metabolism, further disrupting the bacterial metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported into bacterial cells via specific transporters and accumulates in the cytoplasm . Once inside the cell, this compound interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with key enzymes and proteins involved in energy metabolism . Additionally, this compound has been found to accumulate in specific subcellular compartments, such as the mitochondria, further enhancing its inhibitory effects on bacterial growth and metabolism .
Properties
IUPAC Name |
2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.